

Application Notes and Protocols for Testing JHU-083 Efficacy in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

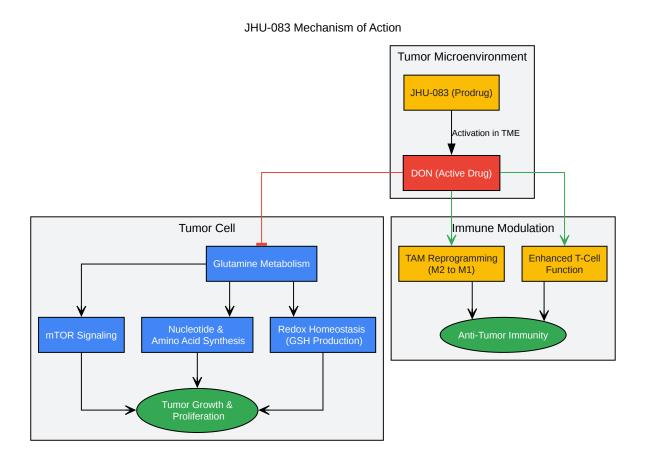
JHU-083 is a systemically bioavailable prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] By targeting glutamine metabolism, **JHU-083** presents a dual threat to cancer progression: it directly inhibits the growth of tumor cells reliant on glutamine for proliferation and anaplerosis, and it remodels the tumor microenvironment (TME) to be more conducive to an anti-tumor immune response.[1][3][4] These application notes provide an overview of the preclinical animal models used to evaluate the efficacy of **JHU-083** and detailed protocols for key experiments.

JHU-083 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, including those for colon cancer, lymphoma, melanoma, urologic cancers, gynecological cancers, glioma, and medulloblastoma.[1][2][4][5] Its mechanism of action involves the disruption of multiple metabolic pathways that depend on glutamine, leading to reduced tumor growth, increased apoptosis, and modulation of the immune system.[6][7] Notably, **JHU-083** has been shown to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype to a pro-inflammatory M1-like phenotype and to enhance the efficacy of immunotherapies such as checkpoint inhibitors.[3][4][5]

Mechanism of Action: JHU-083 Signaling Pathways



JHU-083, as a glutamine antagonist, broadly impacts cellular metabolism and signaling. The following diagram illustrates its key molecular interactions and downstream effects within a tumor cell and the surrounding tumor microenvironment.



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Caption: **JHU-083** is activated to DON in the TME, inhibiting tumor cell metabolism and promoting anti-tumor immunity.



Quantitative Data on JHU-083 Efficacy in Preclinical Models

The following tables summarize the quantitative outcomes of **JHU-083** treatment across various murine cancer models.

Table 1: Efficacy of JHU-083 in Solid Tumor Models



Cancer Type	Animal Model	JHU-083 Treatment Regimen	Key Efficacy Readouts	Reference
Prostate Cancer	Subcutaneous B6CaP model	1 mg/kg, oral administration	Significant tumor reduction	[5]
Bladder Cancer	Subcutaneous MB49 model	1 mg/kg, oral administration	Significant tumor reduction	[5]
Prostate Cancer	Syngeneic RM-1 model	Not specified	Strong antitumor activity	[5]
Gynecological Cancer	Immunocompete nt murine models (ID8VEGF–high and iPAD)	Not specified	Reduced tumor burden and impeded tumor progression	[3][4]
Medulloblastoma (MYC-driven)	Orthotopic immune-deficient mouse model	Twice weekly, oral	Increased median survival from 21 to 28 days	[8]
Medulloblastoma (MYC-driven)	Orthotopic immune- competent mouse model	Twice weekly, oral	Increased median survival from 16 to 25 days	[8]
Atypical Teratoid Rhabdoid Tumor (AT/RT)	Mouse model with high-MYC expression	Weekly DON injection	Increased median survival from 21 to 36 days	[8]
Atypical Teratoid Rhabdoid Tumor (AT/RT)	Mouse model with high-MYC expression	Weekly DON injection + Carboplatin	Increased median survival to 45 days	[8]

Table 2: Efficacy of **JHU-083** in Brain Tumor Models



Cancer Type	Animal Model	JHU-083 Treatment Regimen	Key Efficacy Readouts	Reference
Glioma (IDH1 mutant)	Intracranial IDH1 mut glioma model	Not specified	Extended survival	[9][6]
Medulloblastoma (MYC-amplified)	Orthotopic human MYC- amplified medulloblastoma cell line in immune-deficient animals	Not specified	Significantly increased survival	[2]
Medulloblastoma (MYC-driven)	Orthotopic mouse cerebellar stem cell model in immune- competent animals	Not specified	Significantly increased survival	[2]

Experimental Protocols

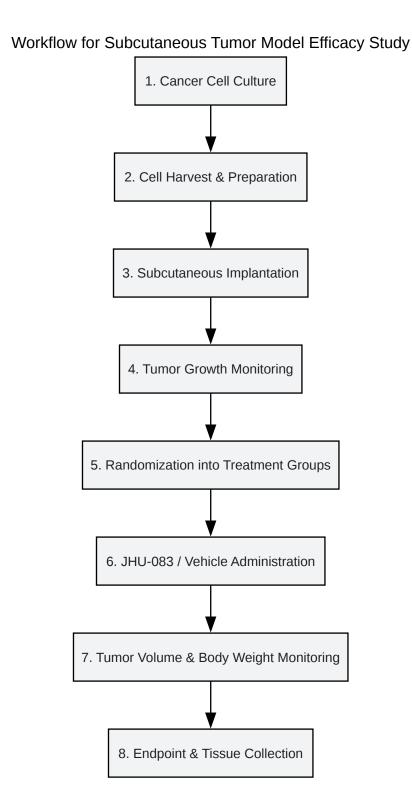
The following are detailed protocols for establishing and evaluating the efficacy of **JHU-083** in common preclinical cancer models.

Protocol 1: Subcutaneous Tumor Model for Efficacy Assessment

This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with **JHU-083** to evaluate its anti-tumor efficacy.

Workflow Diagram: Subcutaneous Tumor Model Protocol





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Caption: A stepwise workflow for conducting a subcutaneous tumor model study to assess **JHU-083** efficacy.



Materials:

- Cancer cell line of interest (e.g., B6CaP, MB49)
- Appropriate cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Matrigel (optional)
- 6-8 week old immunocompetent mice (e.g., C57BL/6)
- JHU-083
- Vehicle control (e.g., sterile water or as appropriate for JHU-083 formulation)
- Calipers
- Syringes and needles

Procedure:

- Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.
- Cell Harvest and Preparation:
 - Wash cells with PBS and detach using Trypsin-EDTA.
 - Neutralize trypsin with complete medium and centrifuge the cell suspension.
 - Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 1 x 10⁶ cells/100 μL).
- Subcutaneous Implantation:
 - Anesthetize the mice.



- Inject 100 μL of the cell suspension subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice for tumor formation.
 - Measure tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Treatment Administration:
 - Administer JHU-083 orally at the desired dose (e.g., 1 mg/kg) to the treatment group.
 - Administer the vehicle control to the control group.
 - Follow the predetermined treatment schedule (e.g., daily, twice weekly).
- Efficacy Monitoring:
 - Continue to measure tumor volume and monitor the body weight of the mice regularly.
 - Observe for any signs of toxicity.
- Endpoint:
 - Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
 - Excise the tumors for downstream analysis (e.g., histology, RNA sequencing, flow cytometry).

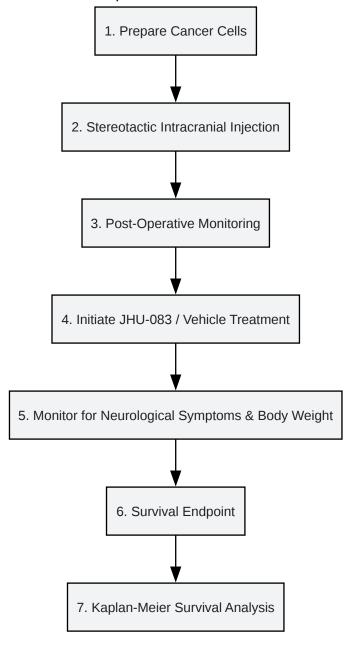
Protocol 2: Orthotopic Brain Tumor Model for Survival Analysis



This protocol outlines the procedure for establishing an orthotopic glioma or medulloblastoma model to assess the impact of **JHU-083** on survival.

Workflow Diagram: Orthotopic Brain Tumor Model Protocol

Workflow for Orthotopic Brain Tumor Model Survival Study



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Caption: A procedural workflow for an orthotopic brain tumor model to evaluate the effect of **JHU-083** on survival.



Materials:

- Glioma or medulloblastoma cell line (e.g., IDH1 mutant glioma cells, MYC-amplified medulloblastoma cells)
- Appropriate cell culture reagents
- 6-8 week old immunodeficient or immunocompetent mice
- Stereotactic apparatus
- Anesthesia
- JHU-083 and vehicle control

Procedure:

- Cell Preparation: Prepare a single-cell suspension of the brain tumor cells in sterile PBS at the desired concentration (e.g., 1×10^5 cells/5 μ L).
- Stereotactic Intracranial Injection:
 - Anesthetize the mouse and mount it on the stereotactic frame.
 - Create a burr hole in the skull at the desired coordinates for the target brain region (e.g., striatum or cerebellum).
 - Slowly inject the cell suspension into the brain parenchyma.
 - Withdraw the needle slowly and suture the incision.
- Post-Operative Care:
 - Provide appropriate post-operative care, including analgesics.
 - Monitor the mice for recovery.
- Treatment Initiation:



- Begin treatment with JHU-083 or vehicle control a few days after surgery, as per the study design.
- Administer the treatment orally according to the planned schedule. [2][8]
- Survival Monitoring:
 - Monitor the mice daily for signs of tumor progression, such as neurological symptoms
 (e.g., head tilt, lethargy, ataxia) and body weight loss.
- Endpoint:
 - The primary endpoint is survival. Euthanize mice when they exhibit predefined humane endpoints.
- Data Analysis:
 - Generate Kaplan-Meier survival curves to compare the survival rates between the treatment and control groups.

Concluding Remarks

The preclinical data strongly support the efficacy of **JHU-083** in a range of cancer models. Its dual mechanism of directly targeting tumor metabolism and modulating the immune microenvironment makes it a promising therapeutic agent, both as a monotherapy and in combination with other anti-cancer treatments. The protocols provided here offer a framework for researchers to further investigate the therapeutic potential of **JHU-083** in various cancer contexts. Careful selection of the animal model and relevant endpoints will be crucial for the successful preclinical evaluation of this novel glutamine antagonist.

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